molecular formula C8H12F3N3 B2394360 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane CAS No. 2260931-30-2

1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane

Cat. No.: B2394360
CAS No.: 2260931-30-2
M. Wt: 207.2
InChI Key: YKFQRHYWUPRVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a cyclohexane ring. One possible route could involve the following steps:

    Starting Material: Cyclohexane derivative with a suitable leaving group (e.g., bromocyclohexane).

    Introduction of Trifluoromethyl Group: Reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.

    Introduction of Azidomethyl Group: Substitution reaction with sodium azide (NaN3) to introduce the azidomethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound may undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azide group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: May serve as a precursor for the development of pharmaceuticals.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In general, the azide group can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Azidomethyl)-1-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.

    1-(Azidomethyl)-1-(difluoromethyl)cyclohexane: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    1-(Azidomethyl)-1-(trifluoromethyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.

Uniqueness

1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is unique due to the combination of the azidomethyl and trifluoromethyl groups on a cyclohexane ring, which can impart distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-(azidomethyl)-1-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c9-8(10,11)7(6-13-14-12)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFQRHYWUPRVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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